Dodecylbenzenesulfonyl Azide
Description
Overview of Sulfonyl Azides as Versatile Synthetic Reagents
Sulfonyl azides are a class of organic compounds characterized by the -SO₂N₃ functional group. They are recognized as highly versatile reagents capable of participating in a wide array of chemical transformations. researchgate.net Their utility extends far beyond their most common application in diazo-transfer reactions. researchgate.netresearchgate.net Researchers have employed sulfonyl azides as valuable precursors for the synthesis of α-diazocarbonyl compounds, for the hydroazidation and aziridination of olefins, and in radical amination reactions. researchgate.net
The reactivity of sulfonyl azides allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.netorganic-chemistry.org They can be used to synthesize sulfonamides, sulfonyl carbamates, and sulfonyl ureas. organic-chemistry.orgacs.org The ability of the azide (B81097) group to act as a precursor to nitrenes, which can undergo insertion into C-H bonds, further broadens their synthetic potential. This versatility has made the development of new and efficient methods for synthesizing sulfonyl azides from various starting materials, such as sulfonic acids, sulfonyl halides, and thiols, an area of active research. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Historical Development of Diazo-Transfer Agents
The transfer of a diazo group (=N₂) from a donor, typically a sulfonyl azide, to a carbon acid acceptor is a fundamental transformation in organic chemistry known as diazo-transfer. wikipedia.orgscielo.br This method allows for the synthesis of diazo compounds, which are themselves important synthetic intermediates. wikipedia.org The foundational work on this technique was established by Regitz and his collaborators, who extensively studied the use of p-toluenesulfonyl azide (tosyl azide, TsN₃) for this purpose. scielo.br
For many years, tosyl azide was the standard reagent for diazo-transfer reactions. orgsyn.org However, significant safety concerns associated with its thermal instability and shock sensitivity, comparable to that of TNT, spurred the search for safer alternatives. orgsyn.orgucc.ie This led to the development of other reagents like methanesulfonyl azide (mesyl azide) and p-acetamidobenzenesulfonyl azide (p-ABSA). orgsyn.orgucc.ie While these reagents offered certain advantages in terms of safety or ease of byproduct removal, the quest for an optimal combination of safety, stability, and reactivity continued. orgsyn.org This search ultimately led to the development of dodecylbenzenesulfonyl azide, which presents a significantly improved safety profile, exhibiting no shock sensitivity at high test levels and a lower heat of decomposition compared to tosyl azide. orgsyn.orgucc.ie More recent developments include imidazole-1-sulfonyl azide hydrochloride, which is noted for its high stability and convenient crystalline form. nih.govorganic-chemistry.org
Contemporary Significance of this compound in Organic and Materials Science
This compound (DBSA) holds a prominent place in contemporary chemical synthesis primarily due to its reputation as a safer diazo-transfer reagent. chemicalbook.com It is technically a mixture of more than a dozen isomers of p-dodecylbenzenesulfonyl azide. chemicalbook.com The presence of the long dodecyl chain reduces its shock sensitivity, making it more suitable for handling and for use in larger-scale reactions compared to its more hazardous predecessor, tosyl azide. orgsyn.orgucc.ie
In organic synthesis, DBSA is widely used for the preparation of diazocarbonyl compounds from activated methylene (B1212753) groups. chemicalbook.com Its utility has been demonstrated in the rhodium-catalyzed direct C-H amination of arenes, providing an efficient route to aryl amines and amides with molecular nitrogen as the only byproduct. orgsyn.orgorgsyn.org This highlights its role in modern synthetic methodologies that prioritize atom economy and the formation of valuable carbon-nitrogen bonds. rsc.org
Beyond traditional organic synthesis, DBSA has found applications in materials science. It has been used in the modification of polyolefins and for the surface functionalization of nanoparticles. acs.orgresearchgate.net For instance, it serves as a nitrene source for preparing ruthenium nanoparticles protected by ruthenium-nitrene π-bonds, which can influence the optical and electronic properties of the material. researchgate.net Its role as a reagent in solid-phase synthesis further underscores its versatility and importance in creating diverse molecular libraries and functional materials. chemicalbook.comsigmaaldrich.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 79791-38-1 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₈H₂₉N₃O₂S | sigmaaldrich.com |
| Molecular Weight | 351.51 g/mol | sigmaaldrich.com |
| Appearance | Viscous liquid | chemicalbook.comsigmaaldrich.com |
| Density | 1.051 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.510 | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in pentane, acetone (B3395972), and most organic solvents. | chemicalbook.com |
| Flash Point | > 110 °C (>230.0 °F) - closed cup | sigmaaldrich.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₈H₂₉N₃O₂S |
| p-Toluenesulfonyl Azide (Tosyl Azide) | C₇H₇N₃O₂S |
| Methanesulfonyl Azide (Mesyl Azide) | CH₃N₃O₂S |
| p-Acetamidobenzenesulfonyl Azide | C₈H₈N₄O₃S |
| Imidazole-1-sulfonyl Azide Hydrochloride | C₃H₄ClN₅O₂S |
| Dodecylbenzenesulfonic Acid | C₁₈H₃₀O₃S |
| Sodium Azide | NaN₃ |
| Triethylamine (B128534) | C₆H₁₅N |
| Benzo[h]quinoline | C₁₃H₉N |
| Ruthenium | Ru |
| Dichloromethane | CH₂Cl₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-diazo-2-dodecylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRVPHKAQIHANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616383 | |
| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79791-38-1 | |
| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dodecylbenzenesulfonyl Azide
Chemical Synthesis of Dodecylbenzenesulfonyl Azide (B81097)
The primary and most well-documented methods for synthesizing dodecylbenzenesulfonyl azide involve the reaction of a corresponding sulfonyl halide with an azide salt, often facilitated by advanced catalytic techniques.
The foundational method for preparing this compound involves the nucleophilic substitution of chloride on 4-dodecylbenzenesulfonyl chloride with an azide anion. This reaction is typically carried out by treating the sulfonyl chloride with an azide salt, most commonly sodium azide (NaN₃). orgsyn.org
Historically, the synthesis of various sulfonyl azides has been performed in homogenous solvent systems such as acetone (B3395972), acetone-water, methanol-water, or ethanol-water solutions, which serve to dissolve both the organic sulfonyl chloride and the inorganic azide salt. orgsyn.org However, these approaches often necessitate subsequent complex solvent removal and product isolation steps. The general reaction scheme is as follows:
Starting Material: 4-Dodecylbenzenesulfonyl chloride
Reagent: Sodium Azide (NaN₃)
Product: 4-Dodecylbenzenesulfonyl azide
Byproduct: Sodium Chloride (NaCl)
The reaction proceeds by the displacement of the chloride ion from the sulfonyl chloride by the azide ion.
A significant improvement in the synthesis of this compound is the application of phase transfer catalysis (PTC). orgsyn.org This technique is particularly effective for reactions involving reagents that are soluble in two immiscible phases, such as an organic sulfonyl chloride in a nonpolar solvent and an inorganic azide salt in an aqueous solution. orgsyn.orgphasetransfercatalysis.com
In this method, the 4-dodecylbenzenesulfonyl chloride is dissolved in an organic solvent like hexane (B92381). A separate aqueous solution of sodium azide is prepared. When the two immiscible solutions are mixed, a phase transfer catalyst is added to shuttle the azide anions from the aqueous phase to the organic phase, where they can react with the sulfonyl chloride. orgsyn.org A common catalyst for this process is Aliquat 336 (tri-n-alkylmethylammonium chloride). orgsyn.org The reaction is typically stirred at room temperature (around 25°C) for several hours until completion, which can be monitored by thin-layer chromatography. orgsyn.org
The key advantages of using PTC include:
Elimination of Solvent Changes: The reaction allows for the direct use of the sulfonyl chloride solution (e.g., in hexane) from a previous step, avoiding the need for solvent evaporation and replacement. orgsyn.org
Simplified Workup: The product, this compound, remains in the organic layer, which can be easily separated from the aqueous layer containing the salt byproduct. orgsyn.orgphasetransfercatalysis.com
Milder Reaction Conditions: The process is effective at ambient temperatures, with only minor initial exotherms that may require minimal cooling. orgsyn.orgphasetransfercatalysis.com
| Parameter | Description |
|---|---|
| Organic Substrate | 4-Dodecylbenzenesulfonyl chloride in hexane |
| Azide Source | Aqueous solution of Sodium Azide (NaN₃) |
| Catalyst | Aliquat 336 |
| Temperature | Maintained below 35°C, typically ~25°C |
| Reaction Time | Approximately 4 hours |
| Monitoring Method | Thin Layer Chromatography (TLC) |
Comparative Analysis of Synthetic Pathways and Process Optimization
When comparing synthetic pathways, the phase transfer catalysis method presents clear advantages over traditional single-solvent or mixed-solvent systems. orgsyn.org Conventional methods requiring solvents like acetone or ethanol (B145695) to solubilize both reactants often lead to more laborious workup procedures. orgsyn.org The PTC method is described as new, simple, and effective, primarily because it streamlines the synthesis by avoiding intermediate solvent handling steps. orgsyn.org
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Homogeneous Solution | Dodecylbenzenesulfonyl chloride, Sodium azide | Uses a single solvent (e.g., acetone, ethanol-water) to dissolve reactants. orgsyn.org | Established and straightforward concept. | Often requires complex workup and solvent removal. orgsyn.org |
| Phase Transfer Catalysis (PTC) | Dodecylbenzenesulfonyl chloride, Sodium azide, PTC catalyst | Biphasic system (e.g., hexane-water) with a catalyst to facilitate reaction between phases. orgsyn.org | Simple, effective, avoids solvent changes, easy product isolation. orgsyn.org | Requires a specific catalyst; potential for hydrolysis if acidic impurities are not removed. orgsyn.org |
| From Sulfonyl Hydrazides | Substituted sulfonyl hydrazides | Involves diazotization of the hydrazide. orgsyn.org | Alternative pathway when sulfonyl chloride is not ideal. | May involve more steps or less common starting materials. |
Methodological Advancements for Enhanced Preparation Efficiency
Synthesis from Sulfonyl Fluorides: An operationally simple protocol has been developed for the conversion of sulfonyl fluorides into sulfonyl azides. organic-chemistry.org Sulfonyl fluorides are often more stable and less susceptible to hydrolysis than their chloride counterparts. The method uses a Lewis base to activate the sulfonyl fluoride (B91410) for reaction with an azide source like trimethylsilyl (B98337) azide (TMSN₃). organic-chemistry.org This approach expands the range of suitable starting materials for sulfonyl azide synthesis.
Diazo Transfer from Sulfonamides: Readily available and stable sulfonamides can be converted directly into sulfonyl azides using a diazo transfer reagent such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide salts. nih.govorganic-chemistry.org This process is often mild, high-yielding, and avoids the need to handle the more reactive sulfonyl chlorides. organic-chemistry.orgresearchgate.net
One-Pot Synthesis from Sulfonic Acids or Thiols: Further streamlining of sulfonyl azide synthesis has been achieved through one-pot procedures starting from even more fundamental precursors. A method exists to convert sulfonic acids directly to sulfonyl azides using a system of triphenylphosphine, trichloroisocyanuric acid, and sodium azide at room temperature. researchgate.net Another approach involves the in-situ preparation of sulfonyl chlorides from thiols, which are then immediately reacted with sodium azide in the same reaction vessel to yield the sulfonyl azide. organic-chemistry.org These methods enhance efficiency by reducing the number of separate reaction and purification steps.
These advanced methodologies, developed for a range of sulfonyl azides, represent the ongoing effort to create more efficient, safer, and versatile synthetic tools in organic chemistry.
Dodecylbenzenesulfonyl Azide As a Diazo Transfer Reagent
Mechanistic Principles of Diazo-Transfer Reactions Mediated by Dodecylbenzenesulfonyl Azide (B81097)
Dodecylbenzenesulfonyl azide is a reagent utilized for the transfer of a diazo group (=N₂) to a substrate, a reaction known as diazo-transfer. chemicalbook.comcardiff.ac.uk The general mechanism involves the reaction of the sulfonyl azide with a substrate containing an activated methylene (B1212753) group under basic conditions. cardiff.ac.uk
Transfer of Diazo Functionality to Activated Methylene Groups
The diazo-transfer reaction with this compound is particularly effective for substrates with activated methylene groups, such as 1,3-dicarbonyl compounds. chemicalbook.comcardiff.ac.uk The reaction is typically carried out in the presence of a base. The base deprotonates the activated methylene group, forming a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen atom of the azide group of this compound. This is followed by the elimination of dodecylbenzenesulfonamide and the formation of the diazo compound. cardiff.ac.uk
The use of this compound offers an advantage in the workup procedure, as the resulting dodecylbenzenesulfonamide byproduct is noncrystalline and can be easily separated from the desired crystalline diazo compounds. chemicalbook.com
Generation of Crystalline Diazocarbonyl Compounds
This compound has proven to be a highly useful reagent for the synthesis of a variety of crystalline diazocarbonyl compounds. chemicalbook.com Examples of such compounds prepared using this reagent include diazobarbituric acid, diazoisopropylidenemalonic acids, and derivatives and homologs of diazoacetoacetic acid. chemicalbook.com The formation of these crystalline products is facilitated by the noncrystalline nature of the dodecylbenzenesulfonamide byproduct, which simplifies the isolation and purification process. chemicalbook.com
Scope and Selectivity in Diazo-Transfer Applications
This compound is a versatile reagent applicable to a range of substrates. It is particularly noted for its use in the synthesis of various diazocarbonyl compounds from activated methylene groups. chemicalbook.com The reagent's utility extends to both cyclic and acyclic 1,3-dicarbonyl compounds. chemicalbook.com
The selectivity of the diazo-transfer reaction can be influenced by the nature of the substrate and the reaction conditions. For instance, in the case of unsymmetrical ketones, the regioselectivity of the diazo transfer can be controlled by the choice of base. orgsyn.org
Comparative Studies of Diazo-Transfer Efficiency and Reaction Kinetics
Contrast with p-Toluenesulfonyl Azide and Mesyl Azide
This compound is often compared to other common diazo-transfer reagents like p-toluenesulfonyl azide (tosyl azide, TsN₃) and methanesulfonyl azide (mesyl azide, MsN₃). cardiff.ac.ukorgsyn.orgnih.gov While tosyl azide has been a standard reagent for diazo-transfer reactions, concerns about its explosive nature have led to the development of safer alternatives. orgsyn.orgorgsyn.org
This compound is considered a safer alternative to tosyl azide. chemicalbook.comorgsyn.org It exhibits no shock sensitivity at high test levels and has a significantly lower heat of decomposition compared to TNT. orgsyn.org In contrast, tosyl azide has shock sensitivity comparable to tetryl (B1194171) and the explosiveness of TNT. orgsyn.org
From a practical standpoint, the dodecylbenzenesulfonamide byproduct of reactions using this compound is a noncrystalline oil, which simplifies the isolation of crystalline diazo products. chemicalbook.com Conversely, the p-toluenesulfonamide (B41071) byproduct from tosyl azide is a crystalline solid that can complicate product purification. orgsyn.org
Mesyl azide is another alternative, and its byproduct, methanesulfonamide, is water-soluble, allowing for easy removal by extraction with a dilute aqueous base. orgsyn.org However, mesyl azide also has safety concerns that limit its use in some settings. orgsyn.org In terms of efficiency, all three sulfonyl azides—this compound, p-acetamidobenzenesulfonyl azide, and mesyl azide—have been found to be equally effective in certain deformylative diazo transfer reactions. orgsyn.org
Table 1: Comparison of Diazo-Transfer Reagents
| Reagent | Byproduct | Byproduct Properties | Safety Profile |
|---|---|---|---|
| This compound | Dodecylbenzenesulfonamide | Noncrystalline oil | Considered safer; no shock sensitivity at high test levels. chemicalbook.comorgsyn.org |
| p-Toluenesulfonyl Azide (Tosyl Azide) | p-Toluenesulfonamide | Crystalline solid | Potentially explosive; shock sensitive. orgsyn.orgorgsyn.org |
| Methanesulfonyl Azide (Mesyl Azide) | Methanesulfonamide | Water-soluble | Safety hazards restrict use in some labs. orgsyn.org |
Influence of Catalysis and Reaction Conditions on Diazo-Transfer Outcomes
The outcome of diazo-transfer reactions using this compound can be significantly influenced by the choice of catalyst and reaction conditions. Phase transfer catalysis has been effectively employed in the synthesis of this compound itself, allowing for a simplified and efficient process that avoids solvent changes and allows for isolation of the reagent in a hexane (B92381) solution. orgsyn.org
In the diazo-transfer reaction, the choice of base is critical. For mono-activated methylene groups, a stronger base like triethylamine (B128534) may be required. cardiff.ac.uk The stoichiometry of the reagents also plays a role. While an excess of the sulfonyl azide reagent has been used, successful diazo transfers have been reported using only 1.0-1.1 equivalents of the reagent, which can prevent complications in product isolation and purification. orgsyn.org
The solvent system and the presence of additives can also affect the reaction. For example, some procedures call for the addition of water, while others are successful under anhydrous conditions, with the yield of the diazo ketone product differing by no more than 10% in some cases. orgsyn.org Continuous-flow processes have also been developed for diazo-transfer reactions, which can offer enhanced safety and scalability, particularly when using more hazardous reagents like tosyl azide. scielo.brucc.ie These systems allow for the in situ generation and immediate use of the diazo-transfer reagent, minimizing the risks associated with its handling and storage. scielo.brucc.ie
Reactivity and Mechanistic Investigations of Dodecylbenzenesulfonyl Azide
Nitrene Generation and Subsequent Reactivity Pathways.orgsyn.orgsigmaaldrich.comacs.org
Dodecylbenzenesulfonyl azide (B81097) serves as a precursor for the generation of highly reactive sulfonyl nitrenes. These transient intermediates can be formed through thermal or metal-catalyzed pathways and are key to various synthetic applications.
Thermal Decomposition and Sulfonyl Nitrene Formation.orgsyn.orgsigmaaldrich.com
Upon heating, dodecylbenzenesulfonyl azide undergoes thermal decomposition, extruding molecular nitrogen to form a sulfonyl nitrene. acs.org This process is a common method for generating nitrenes, which are highly reactive species that can subsequently engage in a variety of reactions. The thermal stability of this compound is a critical factor in its application; while safer than some other sulfonyl azides like tosyl azide, it is still sensitive to heat and requires careful handling. ucc.ie The decomposition temperature and the energetic yield of this process have been studied to ensure safe laboratory and industrial applications. acs.orgnih.gov The long dodecyl chain in this compound contributes to its increased stability compared to other analogs by reducing its shock sensitivity.
The generated sulfonyl nitrene is a potent electrophile and can participate in various transformations, including insertions into C-H and C=C bonds. The reactivity of the nitrene is influenced by its electronic nature, which can be tuned by substituents on the aryl ring. nih.gov
Metal-Catalyzed Nitrene Transfer Reactions (e.g., C-H Amidation, Aziridination).orgsyn.orgucc.ie
Metal catalysts can facilitate the transfer of the nitrene group from this compound to organic substrates under milder conditions than thermal decomposition. This approach has been extensively used for C-H amidation and aziridination reactions. rsc.org
C-H Amidation: Transition metal-catalyzed C-H amidation has emerged as a powerful tool for the synthesis of N-functionalized molecules. rsc.org Rhodium orgsyn.orgnih.gov and iridium nih.gov complexes have been shown to be effective catalysts for the direct amination of C(sp²)–H bonds using sulfonyl azides, including this compound. The reaction often proceeds through a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, guiding the C-H activation and subsequent nitrene insertion. orgsyn.orgnih.gov This methodology offers a step-economical route to aryl and alkyl amides with the release of nitrogen gas as the only byproduct. orgsyn.org Mechanistic studies suggest the formation of a metal-nitrenoid intermediate which then undergoes insertion into the C-H bond. nih.gov
Aziridination: Metal-catalyzed aziridination of alkenes using this compound provides a direct route to N-sulfonylated aziridines. sigmaaldrich.comconicet.gov.ar These reactions are often catalyzed by copper, rhodium, or ruthenium complexes. conicet.gov.arresearchgate.net The reaction is believed to proceed via the formation of a metal-nitrene complex, which then transfers the nitrene moiety to the double bond of the alkene. conicet.gov.ar Photocatalytic methods have also been developed for aziridination, where a photosensitizer promotes the formation of a triplet nitrene from the sulfonyl azide, which then reacts with the alkene. nih.govnih.gov Recent studies have also explored the generation of nitrene radical anions under photocatalytic conditions for aziridination. nih.gov
| Reaction Type | Catalyst | Substrate Example | Product Type | Reference |
| C-H Amidation | [Cp*Rh(III)] | Benzo[h]quinoline | N-Aryl sulfonamide | orgsyn.org |
| Aziridination | Ruthenium nanoparticles | Vinyl ferrocene | N-Sulfonyl aziridine | researchgate.net |
| C-H Amidation | [Ir(III)] | Arenes with directing groups | N-Aryl sulfonamide | nih.gov |
Cycloaddition Reactions of the Azide Moiety (e.g., Huisgen Cycloadditions).acs.org
The azide functional group in this compound can participate in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. scripps.eduwikipedia.orgorganic-chemistry.org This reaction is a cornerstone of "click chemistry" due to its high efficiency, atom economy, and the stability of the resulting triazole ring. wikipedia.orgtaylorandfrancis.com
The reaction can be performed under thermal conditions, but often requires elevated temperatures and may result in a mixture of regioisomers. wikipedia.org The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has significantly improved the reaction's utility by allowing it to proceed at room temperature and with high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. wikipedia.orgtaylorandfrancis.com Ruthenium catalysts have also been employed, leading to the formation of the 1,5-regioisomer. wikipedia.org
This compound can react with various alkynes, including terminal and internal alkynes, to yield the corresponding N-sulfonylated triazoles. guidechem.comgla.ac.uk These products have found applications in medicinal chemistry and materials science. taylorandfrancis.com The electron-poor nature of sulfonyl azides can make the uncatalyzed reaction with electron-deficient alkynes slow; however, they react readily with electron-rich alkynes. gla.ac.uk
| Reaction Type | Catalyst | Alkyne Type | Product | Reference |
| Thermal Cycloaddition | None | Terminal or Internal | Mixture of 1,4- and 1,5-triazoles | wikipedia.org |
| CuAAC | Copper(I) | Terminal | 1,4-Disubstituted triazole | wikipedia.orgtaylorandfrancis.com |
| RuAAC | Ruthenium | Terminal | 1,5-Disubstituted triazole | wikipedia.org |
Diverse Organic Transformations Facilitated by this compound.nih.govguidechem.com
Beyond nitrene generation and cycloadditions, this compound is a valuable reagent in a variety of other organic transformations.
Reactions with Aldehydes, Ketones, Acids, and Amines.nih.gov
This compound is widely used as a diazo-transfer reagent, particularly for the conversion of active methylene (B1212753) compounds into diazo compounds. chemicalbook.comresearchgate.net This is especially effective for substrates flanked by two electron-withdrawing groups, such as β-dicarbonyl compounds. researchgate.net The resulting dodecylbenzenesulfonamide byproduct is often non-crystalline and easily removed, simplifying product purification. chemicalbook.com
The reaction with ketones can be facilitated by first activating the ketone, for example, by converting it to an α-trifluoroacetyl derivative, which enhances its reactivity towards diazo transfer. orgsyn.org This method has proven effective for a range of ketones, including α,β-unsaturated and sterically hindered ones. orgsyn.org
While direct reactions with simple aldehydes, acids, and amines are less common, the azide can react with amines to form triazenes, and with carboxylic acids to form acyl azides, which can then undergo Curtius rearrangement. at.uamasterorganicchemistry.com
Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations.guidechem.com
This compound plays a role in intermolecular metal-catalyzed carbenoid cyclopropanations, although often indirectly. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The primary application is in the synthesis of the diazo compounds that serve as the carbene precursors in these reactions. acs.orgnih.gov For instance, the diazo compounds generated from active methylene compounds using this compound can be treated with a metal catalyst (e.g., rhodium or copper) in the presence of an alkene to yield the corresponding cyclopropane (B1198618). This two-step, one-pot procedure is a powerful method for the construction of cyclopropane rings.
Applications in Solid-Phase Synthesis (e.g., Indolecarboxylates, N-H Insertion Reactions)
This compound (DBSA) has proven to be a valuable reagent in solid-phase organic synthesis, a methodology that facilitates the synthesis of complex molecules in a stepwise manner on a solid support, simplifying purification processes. Its primary role in this context is as an efficient diazo transfer reagent, which is crucial for the formation of polymer-bound diazo compounds. These reactive intermediates are then utilized in subsequent transformations, notably in the construction of heterocyclic structures like indoles and their derivatives through catalytic N-H insertion and cyclization reactions. The use of a solid support is particularly advantageous as the dodecylbenzenesulfonamide byproduct, being non-crystalline and soluble, is easily washed away from the polymer-bound product. datapdf.com
Synthesis of Indoles via Rhodium-Catalyzed N-H Insertion
A significant application of this compound in solid-phase synthesis is the preparation of diverse indole (B1671886) structures. The key steps involve the immobilization of a β-ketoester onto a resin, followed by a diazo transfer reaction using DBSA, and a subsequent rhodium-catalyzed N-H insertion/cyclization sequence.
Detailed Research Findings:
In a comprehensive study, a hydroxypentyl JandaJel™ resin was used as the solid support. A tert-butyl β-ketoester was first attached to the resin. The subsequent diazo transfer was accomplished by treating the polymer-bound β-ketoester with this compound and triethylamine (B128534) (Et₃N) in toluene. This reaction efficiently generated the polymer-bound α-diazo-β-ketoester, a crucial intermediate for the subsequent C-H activation step. The presence of the diazo group was confirmed by infrared spectroscopy, showing a characteristic absorption at 2140 cm⁻¹. datapdf.com
The core transformation is a rhodium-catalyzed N-H insertion reaction. The polymer-bound α-diazo-β-ketoester was treated with various N-alkylanilines in the presence of a rhodium(II) octanoate (B1194180) (Rh₂(Oct)₄) catalyst. This reaction proceeds through a rhodium carbenoid intermediate which then undergoes insertion into the N-H bond of the aniline (B41778). datapdf.comnih.gov The resulting α-arylamino-β-ketoester remains attached to the solid support. nih.gov
Following the N-H insertion, the polymer-bound products were subjected to acid-catalyzed cyclodehydration using p-toluenesulfonic acid (TsOH) to form the indole ring. Finally, the desired indole derivatives were cleaved from the resin. This solid-phase approach allows for the systematic variation of the aniline component, leading to a diverse library of indole-2-carboxamides or methyl indole-2-carboxylates in good yields and excellent purities. datapdf.com
For instance, the reaction tolerated various substituents on the aniline ring and different N-alkyl groups. Even sterically demanding substrates like tetrahydroquinoline participated successfully in the insertion and cyclization sequence, yielding tricyclic indole structures. datapdf.com
Table 1: Solid-Phase Synthesis of Indoles via Rhodium-Catalyzed N-H Insertion
This table summarizes the solid-phase synthesis of various indole derivatives. The process begins with a polymer-bound α-diazo-β-ketoester, which is reacted with different anilines. The subsequent steps involve rhodium-catalyzed N-H insertion, acid-catalyzed cyclization, and cleavage from the resin to yield the final products.
| Entry | Aniline (N-alkylaniline) | Product (Indole Derivative) | Yield | Purity |
| 1 | N-methylaniline | N¹,3-dimethyl-1H-indole-2-carboxamide | Good | Excellent |
| 2 | N-ethylaniline | N¹-ethyl-3-methyl-1H-indole-2-carboxamide | Good | Excellent |
| 3 | 4-fluoro-N-methylaniline | 5-fluoro-N¹,3-dimethyl-1H-indole-2-carboxamide | Good | Excellent |
| 4 | 4-chloro-N-methylaniline | 5-chloro-N¹,3-dimethyl-1H-indole-2-carboxamide | Good | Excellent |
| 5 | 4-methoxy-N-methylaniline | 5-methoxy-N¹,3-dimethyl-1H-indole-2-carboxamide | Good | Excellent |
| 6 | N-benzylaniline | N¹-benzyl-3-methyl-1H-indole-2-carboxamide | Modest | - |
| 7 | Tetrahydroquinoline | Tricyclic indole derivative | Good | Excellent |
Data sourced from a study on solid-phase rhodium carbenoid N-H insertion reactions. datapdf.com
Applications in Indolecarboxylate Synthesis
This compound is also instrumental in the solid-phase synthesis of indolecarboxylates through palladium-catalyzed reactions. cardiff.ac.uknih.gov The general strategy involves the generation of a polymer-supported diazo compound from a suitable precursor using DBSA. This intermediate can then participate in palladium-catalyzed cyclization reactions to form the indole ring system. nih.gov
In one approach, immobilized diethylphosphonoacetate (B8399255) is converted to the corresponding α-diazo derivative using this compound and DBU. This polymer-supported α-diazo-α-phosphonoacetate undergoes a rhodium-catalyzed N-H insertion with various anilines to produce N-aryl-α-phosphonylglycines. These intermediates are valuable precursors for the synthesis of indolecarboxylates. cardiff.ac.uk
Further research has demonstrated that polymer-supported enaminoesters can undergo palladium-catalyzed carbon-carbon bond-forming reactions, followed by transesterification, to yield a variety of indole-2- or 3-carboxylates with diverse functional groups on the benzene (B151609) ring. nih.gov This solid-phase methodology provides an efficient route to these important heterocyclic compounds.
Applications of Dodecylbenzenesulfonyl Azide in Polymer Science and Advanced Materials
Strategies for Polymer Functionalization and Modification
The introduction of specific functional groups into a polymer's structure is a key strategy for altering its physical and chemical properties. Dodecylbenzenesulfonyl azide (B81097) is instrumental in this regard, offering a pathway to incorporate azide functionalities that can be further reacted to achieve desired modifications.
The primary application of dodecylbenzenesulfonyl azide in polymer modification is as a "diazo transfer" reagent. orgsyn.org This process involves the transfer of the diazo group (N₂) from the sulfonyl azide to a suitable acceptor molecule, often a polymer with active methylene (B1212753) groups. This reaction is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. The resulting azide-functionalized polymers are valuable intermediates that can undergo further reactions, such as the Huisgen 1,3-dipolar cycloaddition, to attach other molecules or polymer chains. researchgate.net
The long dodecyl chain of this compound offers a significant advantage over other sulfonyl azides like tosyl azide. orgsyn.org It enhances the safety profile of the reagent by reducing its shock sensitivity and potential for explosion. orgsyn.org Furthermore, the long alkyl chain can improve the solubility of the reagent in organic solvents commonly used in polymer synthesis. orgsyn.org
A notable example of its use is in the rhodium-catalyzed direct amination of arene C-H bonds. orgsyn.org In this reaction, this compound serves as the nitrogen source, allowing for the direct formation of C-N bonds on aromatic rings within a polymer structure. orgsyn.org This method is highly efficient and avoids the need for pre-functionalized starting materials. orgsyn.org
| Application | Reaction Type | Key Advantage of this compound |
| Introduction of azide groups | Diazo Transfer | Safer alternative to other sulfonyl azides orgsyn.org |
| Polymer modification | Click Chemistry | Enables further functionalization via cycloaddition reactions researchgate.net |
| Direct C-H amination | Rhodium-Catalyzed | Efficient C-N bond formation without pre-functionalization orgsyn.org |
Specialty polymers are designed to exhibit specific properties, such as high performance in extreme environments or unique functionalities for biomedical applications. taylorfrancis.com this compound plays a role in the synthesis of these advanced materials. For instance, the azide-functionalized polymers created using this reagent can be used to develop specialized coatings. mdpi.com These coatings can be designed to have specific surface properties, such as hydrophilicity or biocompatibility, by carefully choosing the molecules to be "clicked" onto the azide groups.
The synthesis of polymer-based coatings often involves photopolymerization, where a liquid monomer mixture is cured into a solid film using UV light. mdpi.com By incorporating azide-functionalized monomers derived from this compound, it is possible to create coatings that can be subsequently modified to impart desired functionalities.
Fabrication of Advanced Polymer Composites and Adhesives
Advanced polymer composites are materials where a polymer matrix is reinforced with fibers or particles to enhance its mechanical properties. researchgate.net While direct references for the use of this compound in the bulk fabrication of common composites are not prevalent, the functionalization of polymer matrices and reinforcing fillers is a key area of research. The introduction of azide groups via this compound can improve the interfacial adhesion between the polymer matrix and the reinforcement, leading to stronger and more durable composites.
In the realm of adhesives, glycidyl (B131873) azide polymer (GAP) is a notable energetic polymer used in specialized adhesive formulations. mdpi.com While not directly synthesized from this compound, the chemistry of azides is central to its properties. The principles of azide chemistry, for which this compound is a key reagent, are fundamental to developing and understanding such energetic materials.
Role in the Production of Surfactants and Emulsifiers
Dodecylbenzenesulfonic acid, the precursor to this compound, is a major component in the production of surfactants. orgsyn.org Surfactants and emulsifiers are molecules that have both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allowing them to stabilize mixtures of oil and water. ellemental.comdow.com The dodecylbenzene (B1670861) portion of this compound provides the hydrophobic character. While the azide itself is a reactive group used for chemical synthesis rather than a surfactant in its own right, its parent structure is deeply rooted in surfactant chemistry. The synthesis of this compound starts from dodecylbenzenesulfonic acid, a widely used surfactant. orgsyn.org
Functionalization of Nanomaterials (e.g., Ruthenium Nanoparticles via Ruthenium-Nitrene Bonds)
A significant application of this compound is in the functionalization of nanomaterials. Specifically, it has been used to prepare ruthenium nanoparticles protected by ruthenium-nitrene bonds. chemicalbook.comresearchgate.net In this process, "bare" ruthenium colloids are refluxed with 4-dodecylbenzenesulfonyl azide. researchgate.net The azide decomposes to form a highly reactive nitrene intermediate, which then covalently bonds to the surface of the ruthenium nanoparticles. researchgate.net
This functionalization is crucial for stabilizing the nanoparticles and preventing their aggregation. researchgate.net Furthermore, the formation of these ruthenium-nitrene bonds can alter the electronic and optical properties of the nanoparticles. researchgate.net This approach opens up possibilities for creating novel nanomaterials with tailored properties for applications in catalysis, electronics, and sensing. researchgate.net
| Nanomaterial | Functionalization Method | Resulting Bond | Key Outcome |
| Ruthenium Nanoparticles | Reaction with this compound | Ruthenium-Nitrene | Stabilization and modification of electronic properties researchgate.net |
Dodecylbenzenesulfonyl Azide in Click Chemistry Methodologies
Dodecylbenzenesulfonyl Azide (B81097) as an Azide Source for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, lauded for its high efficiency, reliability, and stereospecificity. pcbiochemres.comorganic-chemistry.org This reaction unites an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgwiley-vch.debeilstein-journals.org Dodecylbenzenesulfonyl azide serves as a competent azide source for these transformations. guidechem.com The reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate) or used directly as a Cu(I) salt (like CuI). wiley-vch.debeilstein-journals.org The CuAAC reaction is noted for its tolerance of a wide array of functional groups and its ability to proceed under mild, often aqueous, conditions. organic-chemistry.orgbeilstein-journals.org
When sulfonyl azides, such as this compound, are used in CuAAC, they react with terminal alkynes to produce 1-sulfonyl-1,2,3-triazoles. nih.gov These electron-deficient triazoles are of particular interest as they can serve as precursors to other reactive species. nih.gov The strong electron-withdrawing nature of the N-sulfonyl group can destabilize the triazole ring, facilitating ring-chain isomerization to form diazoimines, which can lead to other products besides the expected triazole. nih.gov However, efficient methods have been developed to synthesize 1-sulfonyl-1,2,3-triazoles in good yields. For instance, using copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst allows the reaction to proceed efficiently at room temperature under aqueous conditions. nih.gov
Table 1: Examples of CuAAC Reactions with Tosyl Azide (a representative Sulfonyl Azide) and Various Alkynes This table showcases the versatility of sulfonyl azides in CuAAC reactions with different alkyne substrates, based on findings from a study using tosyl azide.
| Alkyne Substrate | Product (1-Tosyl-1,2,3-triazole) | Solvent | Yield (%) |
| Phenylacetylene | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | Toluene | 87 |
| 1-Octyne | 1-Tosyl-4-hexyl-1H-1,2,3-triazole | Water | 84 |
| 3,3-Dimethyl-1-butyne | 1-Tosyl-4-tert-butyl-1H-1,2,3-triazole | Water | 86 |
| Propargyl alcohol | (1-Tosyl-1H-1,2,3-triazol-4-yl)methanol | Water | 95 |
| Ethyl ethynyl (B1212043) ether | 1-Tosyl-4-ethoxy-1H-1,2,3-triazole | Water | 78 |
| Data sourced from a study on the synthesis of 1-sulfonyl-1,2,3-triazoles. nih.gov |
Application in Copper-Free Click Chemistry Approaches (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)
While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst limits its application in living biological systems. biochempeg.combiochempeg.com This limitation spurred the development of copper-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). biochempeg.comwikipedia.org SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which possesses high ring strain and a low activation energy for cycloaddition with an azide. pcbiochemres.cominterchim.fr This allows the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst, making it a truly bioorthogonal reaction. interchim.frmagtech.com.cn
The SPAAC reaction is characterized by its high efficiency and specificity; the azide and cyclooctyne groups react selectively with each other even in the complex environment of a living cell. interchim.frlumiprobe.com This has made SPAAC an invaluable tool for in vivo labeling and imaging. biochempeg.comrsc.org While any azide, including this compound, can theoretically participate in a SPAAC reaction, its direct application is less common in this context. SPAAC strategies typically involve attaching either the azide or the strained alkyne to a biomolecule of interest. rsc.orgnih.gov this compound is more frequently employed as a reagent in organic synthesis to create the building blocks that might later be incorporated into such bio-probes. orgsyn.org The reaction is driven by the relief of ring strain in the cyclooctyne upon forming the stable triazole product. magtech.com.cnresearchgate.net
Table 2: Common Cyclooctynes Used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne Abbreviation | Full Name | Key Features |
| DBCO (or ADIBO) | Dibenzocyclooctyne / Azodibenzocyclooctyne | High reactivity and stability; widely used. interchim.frlumiprobe.com |
| BCN | Bicyclononyne | A stable cyclooctyne derivative offering good reaction rates. researchgate.net |
| DIFO | Difluorinated Cyclooctyne | Electron-withdrawing fluorine atoms enhance reactivity. wikipedia.orgmagtech.com.cn |
| TCO | trans-Cyclooctene | Highly reactive dienophile used in inverse-electron-demand Diels-Alder reactions, another form of copper-free click chemistry. pcbiochemres.combiochempeg.com |
Strategies for Bioconjugation and Bioorthogonal Labeling in Research
Bioconjugation, the process of covalently linking molecules, has been revolutionized by click chemistry. nih.gov The azide-alkyne cycloaddition is particularly well-suited for this purpose because the reacting functional groups—azides and alkynes—are abiotic and largely inert to the functional groups present in biological systems, such as amines and thiols. nih.govglenresearch.com This "bioorthogonality" ensures that the reaction proceeds with high specificity, linking molecules only at the desired locations. interchim.frresearchgate.net
Both CuAAC and SPAAC are extensively used for bioconjugation and labeling:
CuAAC in Bioconjugation : Despite copper's toxicity, the development of copper-stabilizing ligands has enabled the use of CuAAC for modifying DNA, peptides, and other biomolecules ex vivo. glenresearch.com It is used to attach labels like fluorescent dyes or to link different biomolecules together. tcichemicals.com
SPAAC for Bioorthogonal Labeling : SPAAC is the preferred method for applications within living cells or organisms. biochempeg.comrsc.org A common strategy involves metabolically incorporating a small molecule bearing an azide group, such as an azide-functionalized sugar (e.g., N-azidoacetylmannosamine) or amino acid (e.g., L-azidohomoalanine), into cellular components like glycans or proteins. lumiprobe.com A probe molecule carrying a strained alkyne (e.g., a DBCO-functionalized fluorophore) is then introduced, which selectively reacts with the azide-labeled biomolecules, allowing for their visualization and study. researchgate.net
This compound's primary role in this area is as a synthetic tool. It can be used to synthesize azide-containing small molecules or as a diazo-transfer agent to introduce the azide functionality into various molecular scaffolds that are subsequently used in these advanced labeling strategies. orgsyn.orgacs.org The versatility of the click reaction allows for modular approaches, where different components (e.g., a targeting ligand, a linker, and a payload) can be efficiently assembled. nih.govnih.gov
Design and Synthesis of Functional Materials via Click Chemistry
The robustness and high yield of the CuAAC reaction have made it a powerful tool in materials science and polymer chemistry. tcichemicals.commdpi.com It allows for the precise and efficient construction of complex macromolecular architectures that are difficult to achieve through traditional polymerization methods. This compound can serve as a key building block in these syntheses, reacting with multifunctional alkynes to create a variety of advanced materials. guidechem.com
Applications in materials science include:
Polymer Synthesis : Click chemistry can be used to synthesize polymers by reacting monomers containing azide and alkyne groups. This allows for the creation of well-defined linear polymers, side-chain functionalized polymers, and complex architectures like dendrimers and star polymers. tcichemicals.commdpi.com
Surface Modification : Surfaces can be functionalized with either azide or alkyne groups and then modified by clicking on molecules with the complementary functionality. This is used to attach biomolecules to biosensors or to alter the surface properties of a material. nih.gov
Nanoparticle Functionalization : Nanoparticles can be decorated with a variety of ligands, targeting moieties, or drugs using click chemistry. For instance, the core or shell of a micelle can be crosslinked or functionalized by clicking azide- and alkyne-terminated polymer chains together. nih.gov
The dodecylbenzenesulfonyl moiety in this compound can itself impart useful properties to the resulting materials, such as hydrophobicity, surfactant-like behavior, or specific molecular recognition capabilities, making it a valuable component in the design of novel functional materials.
Advanced Analytical and Spectroscopic Techniques for Dodecylbenzenesulfonyl Azide Research
Chromatographic Methodologies for Analysis and Purification (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for the qualitative and quantitative analysis of dodecylbenzenesulfonyl azide (B81097), as well as for its purification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to assess the purity of dodecylbenzenesulfonyl azide and to analyze the isomeric distribution. Commercial this compound is typically a mixture of more than a dozen isomers. chemicalbook.com HPLC analysis can quantify the area percentages of these different isomers. chemicalbook.com Purity levels are often specified using this technique, with some commercial grades reaching greater than 98% purity as determined by HPLC. tcichemicals.comjk-sci.com In synthetic applications, HPLC can be used to monitor the disappearance of starting materials and the formation of the azide product, ensuring reaction completion and providing quantitative data on the product mixture.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective tool for monitoring the progress of reactions that synthesize or consume this compound. orgsyn.orgorgsyn.orgucc.ie By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the conversion of the starting material (e.g., dodecylbenzenesulfonyl chloride) to the azide product. orgsyn.org Visualization is typically achieved under UV light (254 nm), where the aromatic ring of the compound allows it to appear as a dark spot on a fluorescent background. orgsyn.orgucc.ie The difference in polarity between the sulfonyl chloride starting material and the sulfonyl azide product results in distinct retardation factors (Rƒ), allowing for clear differentiation.
| Parameter | Description | Reference |
| Technique | Thin-Layer Chromatography (TLC) | orgsyn.orgucc.ie |
| Application | Reaction Monitoring | orgsyn.orgorgsyn.org |
| Stationary Phase | Silica Gel GF | orgsyn.orgucc.ie |
| Mobile Phase | Hexane (B92381)/Methylene (B1212753) Chloride (4/1) | orgsyn.org |
| Visualization | UV Light (254 nm) | orgsyn.orgucc.ie |
| Rƒ (Sulfonyl Azide) | ~0.3 - 0.4 | orgsyn.org |
| Rƒ (Sulfonyl Chloride) | ~0.4 | orgsyn.org |
This table summarizes typical conditions for the TLC analysis of this compound.
Purification of reaction products from the dodecylbenzenesulfonamide by-product, formed after diazo transfer, is facilitated by chromatography, as the by-product's low polarity simplifies its separation. ucc.ie
Spectroscopic Characterization Methods for Structural Elucidation and Reaction Monitoring (e.g., UV-Vis, FTIR, NMR)
Spectroscopic methods are fundamental for confirming the identity and structure of this compound and for real-time monitoring of its chemical transformations.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups in this compound. The most characteristic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which appears around 2126 cm⁻¹. orgsyn.orgsciencemadness.org The presence of this distinct peak is a primary indicator of the successful formation of the sulfonyl azide. Other identifiable bands include those for phenyl C-H stretching vibrations. researchgate.net In-line FTIR spectroscopy can be used to monitor the formation of sulfonyl azides in continuous flow processes by tracking the appearance of the characteristic azide band. ucc.ie
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are used for the detailed structural elucidation of this compound. Since the compound is a complex mixture of isomers with branched dodecyl chains, the NMR spectra exhibit multiple overlapping signals. orgsyn.orgsciencemadness.org
¹H NMR: The spectrum typically shows complex multiplets in the aliphatic region (δ 0.70–1.80 ppm) corresponding to the various protons on the dodecyl chains. orgsyn.orgsciencemadness.org A multiplet between δ 2.50-2.90 ppm is attributed to the proton on the carbon attached to the benzene (B151609) ring. orgsyn.org The aromatic protons appear as multiplets in the downfield region (δ 7.25–7.87 ppm). orgsyn.orgsciencemadness.org
¹³C NMR: The spectrum is also complex, showing numerous signals for the different carbon environments in the isomeric mixture. orgsyn.orgsciencemadness.org
When this compound is used as a ligand to functionalize nanoparticles, the NMR spectral features become markedly broadened, which confirms that the ligands are bound to the nanoparticle surface. researchgate.netrsc.org
| Nucleus | Chemical Shift (δ, ppm) | Description | Reference |
| ¹H | 0.70–1.80 | Multiplets (Aliphatic protons of dodecyl chains) | orgsyn.orgsciencemadness.org |
| 2.50–2.90 | Multiplet (Methine proton on alkyl chain) | orgsyn.org | |
| 7.25–7.87 | Multiplets (Aromatic protons) | orgsyn.orgsciencemadness.org | |
| ¹³C | 12.07–156.09 | Multiple signals from isomeric mixture | orgsyn.orgsciencemadness.org |
| IR | 2126 cm⁻¹ | Strong, sharp (Azide N₃ asymmetric stretch) | orgsyn.orgsciencemadness.org |
This table presents characteristic spectroscopic data for the isomeric mixture of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is not only used for characterization but also forms the basis of a quantitative assay for azide content. orgsyn.orgorgsyn.org The UV-Vis absorption spectrum of the this compound monomer can be recorded in solvents like dichloromethane. researchgate.net This technique has been employed to study the electronic properties of the molecule, particularly when it is incorporated as a nitrene-functionalized ligand on ruthenium nanoparticles, where changes in the spectrum indicate ligand-nanoparticle interactions. researchgate.net
Quantitative Analytical Procedures for Azide Content Determination
A specific and reliable method for determining the azide content in a solution of this compound is crucial for standardizing the reagent for subsequent reactions. A common procedure is a visible spectrophotometric assay. orgsyn.orgorgsyn.org
This assay is adapted from a method that involves reacting the azide with a ferrous salt under specific conditions to produce a colored complex, which can then be quantified. orgsyn.orgsciencemadness.org The general steps are as follows:
Standard Curve Preparation: A standard curve is generated using known concentrations of a reference standard, typically sodium azide (NaN₃). sciencemadness.org
Sample Preparation: A sample of the this compound solution is taken. The organic solvent is evaporated to yield an oil of constant weight. orgsyn.orgsciencemadness.org This residue is then prepared for analysis.
Colorimetric Reaction: The sample is treated with a solution of ferric ammonium (B1175870) sulfate (B86663) (Fe(NH₄)(SO₄)₂). sciencemadness.org
Spectrophotometric Measurement: After a set time for color development (e.g., 10 minutes), the absorbance of the resulting solution is measured at a specific wavelength, such as 458 nm. sciencemadness.org
Quantification: The azide concentration in the original sample is determined by comparing its absorbance to the standard curve. sciencemadness.org
This method allows for an accurate determination of the contained yield of the sulfonyl azide in a solution, which is often used directly in synthesis without full isolation. orgsyn.orgorgsyn.org
Thermal Analysis Techniques for Decomposition Studies (e.g., DSC, TGA)
Thermal analysis techniques are critical for assessing the stability and potential hazards associated with energetic materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key data on its decomposition behavior.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis reveals a clear exothermic decomposition. sciencemadness.orgnih.gov Studies have shown that it is more thermally stable than other common diazo transfer reagents like tosyl azide. ucc.ie The decomposition initiation temperature has been reported to be approximately 135-151°C. ucc.iesciencemadness.org While generally more stable, the decomposition of sulfonyl azides can have a large energetic yield. nih.govacs.org Importantly, this compound has been demonstrated to be a non-impact-sensitive reagent, making it a safer alternative for diazo transfer reactions. nih.govacs.orgresearchgate.net
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. TGA plots for sulfonyl azides show a sharp mass loss corresponding to the decomposition event. nih.govacs.org This mass loss is consistent with the cleavage of the azide group and the release of nitrogen gas (N₂). nih.gov TGA has also been used in materials science applications involving this compound; for instance, when used as a surface ligand for nanoparticles, TGA can determine the average number of ligands bound to the nanoparticle surface by measuring the mass loss upon thermal decomposition. researchgate.netresearchgate.net
| Technique | Parameter | Finding | Reference |
| DSC | Decomposition | Exothermic | sciencemadness.orgnih.gov |
| Initiation Temp. | ~135-151 °C | ucc.iesciencemadness.org | |
| Impact Sensitivity | Non-sensitive | nih.govacs.org | |
| TGA | Mass Loss | Sharp loss corresponding to N₂ release | nih.govacs.org |
| Application | Stability assessment, ligand quantification on nanoparticles | researchgate.netresearchgate.net |
This table summarizes key findings from the thermal analysis of this compound.
Safety Considerations and Handling Protocols for Dodecylbenzenesulfonyl Azide in Research Settings
Comparative Hazard Assessment with Other Sulfonyl Azides
Dodecylbenzenesulfonyl azide (B81097) is generally considered a safer alternative to other common sulfonyl azides, such as tosyl azide (TsN₃) and mesyl azide (MsN₃). ucc.ieorgsyn.org The presence of the long dodecyl chain enhances its stability and reduces its shock sensitivity.
A comparative analysis reveals the following:
Tosyl Azide (p-Toluenesulfonyl Azide) : Historically a standard for diazo transfer reactions, tosyl azide is known for its high reactivity. However, it is also prone to detonation upon impact or heating, with an impact sensitivity of 50 kg·cm and an explosive thermal decomposition that can initiate at 120°C. ucc.iewikipedia.org
Mesyl Azide (Methanesulfonyl Azide) : This sulfonyl azide is also highly reactive but shares similar safety concerns with tosyl azide, including the risk of explosion. Reports have indicated that while pure mesyl azide may not be impact-sensitive, impure samples can be highly sensitive. acs.orgnih.gov
p-Acetamidobenzenesulfonyl Azide (p-ABSA) : Often preferred over tosyl and mesyl azides for batch preparations, p-ABSA is significantly less sensitive to impact. acs.orgnih.gov While its thermal stability is similar to other sulfonyl azides, its decomposition is less energetic. acs.orgnih.gov
Dodecylbenzenesulfonyl Azide (DBSA) : This compound exhibits no shock sensitivity at the highest test levels (150 kg cm). orgsyn.org Its heat of decomposition is also significantly lower, measured at 24% of that of tosyl azide. orgsyn.org The long alkyl chain is credited with this enhanced stability.
Interactive Data Table: Hazard Properties of Sulfonyl Azides
| Compound | Shock Sensitivity | Thermal Stability | Notes |
| This compound (DBSA) | Not sensitive at 150 kg cm orgsyn.org | More stable due to the long alkyl chain | Considered a safer alternative. ucc.ieorgsyn.org |
| Tosyl Azide (TsN₃) | 50 kg·cm ucc.ie | Explosive decomposition can start at 120°C ucc.iewikipedia.org | High reactivity but significant explosion risk. |
| Mesyl Azide (MsN₃) | Sensitivity can be high, especially with impurities acs.orgnih.gov | Thermally unstable | Similar safety concerns to tosyl azide. |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Significantly less sensitive to impact than TsN₃ and MsN₃ acs.orgnih.gov | Onset of decomposition at 100°C acs.orgnih.govresearchgate.net | A "safer" diazo transfer reagent. nih.gov |
Strategies for Mitigating Decomposition Risks in Laboratory Operations
The primary hazard associated with sulfonyl azides is their potential for thermal runaway and pressure generation. acs.orgnih.gov Several strategies can be employed to mitigate these risks:
Temperature Control : Exothermic reactions involving sulfonyl azides should be conducted with adequate cooling. acs.orgnih.gov Maintaining a low temperature, for instance, by using an ice-water bath, is crucial to prevent thermal runaway.
Controlled Addition : Slow and controlled addition of reagents is essential to manage the rate of reaction and heat generation. acs.orgnih.gov
Avoidance of External Energy : Organic azides are sensitive to various forms of energy, including heat, light, friction, and pressure. pitt.eduucsb.edu It is crucial to avoid grinding, scratching, or subjecting the compound to shock. uvic.ca
Use in Solution : Whenever possible, sulfonyl azides should be handled in solution to minimize the risks associated with the neat, and potentially explosive, material. acs.orgnih.gov Continuous flow processes, where the azide is generated and used in situ, offer a safer alternative for larger-scale reactions. ucc.ie
Best Practices for Safe Synthesis, Storage, and Manipulation
Adherence to best practices is critical when working with this compound.
Synthesis :
The synthesis of sulfonyl azides is an exothermic process that requires careful temperature control to prevent explosive decomposition. ucc.ie
It is recommended to prepare sulfonyl azides in an acetone (B3395972)/water mixture to avoid the formation of impurities that may increase impact sensitivity. nih.gov
Phase transfer catalysis has been described as a simple and effective method for the preparation of this compound, allowing for its isolation in a hexane (B92381) solution without the need for concentration. orgsyn.orgorgsyn.org
Storage :
Organic azides should be stored at low temperatures (around -18°C is often recommended) and in the absence of light. pitt.eduucsb.edu Amber plastic containers are preferable. pitt.edu
Store away from incompatible materials such as acids, heavy metals, and halogenated solvents. uvic.caillinois.edu
Manipulation :
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. fsu.edu The use of a blast shield or fume hood is also recommended. uvic.ca
Use plastic or ceramic spatulas instead of metal ones to avoid the formation of highly unstable and explosive metal azides. pitt.eduillinois.edu
Ground-glass joints should be avoided as they can initiate decomposition. uvic.ca
Waste Management and Deactivation Procedures for Azide-Containing Materials
Proper disposal of azide-containing waste is crucial to prevent accidents.
Separate Waste Streams : Azide-containing waste must be collected separately from other chemical waste, especially acidic wastes, to prevent the formation of highly toxic and explosive hydrazoic acid. pitt.edukingcounty.gov
Avoid Metal Containers and Drains : Never dispose of azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides. illinois.edukingcounty.govubc.ca Waste should be collected in clearly labeled, non-metal containers. illinois.edu
Deactivation : Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine. pitt.edu A common method for destroying sodium azide solutions is by reaction with freshly prepared nitrous acid, a process that must be conducted in a fume hood due to the release of toxic nitric oxide gas. illinois.edu However, it's crucial to consult and adhere to institutional and local regulations for chemical waste disposal. orgsyn.org
Future Research Directions and Translational Impact of Dodecylbenzenesulfonyl Azide
Unexplored Reactivity and Novel Synthetic Opportunities
The primary application of dodecylbenzenesulfonyl azide (B81097) is as a diazo-transfer reagent for compounds with activated methylene (B1212753) groups. chemicalbook.com The resulting non-crystalline dodecylsulfonamide byproduct simplifies the isolation of crystalline diazo products, a significant advantage over reagents like p-toluenesulfonyl azide. chemicalbook.comcore.ac.uk While effective in synthesizing a range of diazocarbonyl compounds, α-diazo-β-keto sulfoxides, and intermediates for complex syntheses, its full reactive potential remains to be charted. chemicalbook.comresearchgate.netorgsyn.org
Future research could systematically explore its reactivity with a broader range of substrates. For instance, its efficacy in diazo-transfer reactions with less activated methylene groups or base-sensitive precursors warrants deeper investigation. cardiff.ac.uk Beyond diazo transfer, the sulfonyl azide functional group is a precursor to highly reactive nitrenes upon thermal or photochemical decomposition. acs.org The exploration of dodecylbenzenesulfonyl azide in metal-catalyzed nitrene transfer reactions for C-H amination or aziridination is a promising, yet underdeveloped, area. sigmaaldrich.comnih.gov The long dodecyl chain may influence the solubility and reactivity of the transient nitrene species in unique ways, potentially enabling novel transformations in non-polar media or creating new opportunities in polymer modification. acs.org
Further opportunities lie in its use for generating novel diazo compounds that are difficult to access with other reagents. Its application in the synthesis of unique diazo derivatives could lead to new building blocks for pharmaceuticals and agrochemicals. The development of tandem reactions, where the in situ-generated diazo compound from a this compound-mediated transfer undergoes immediate subsequent transformation, could streamline complex synthetic sequences.
Potential for Advanced Material Development and Emerging Bio-Applications
The unique structure of this compound, combining a reactive azide group with a long lipophilic alkyl chain, makes it a compelling candidate for surface modification and the development of advanced materials. A notable application is in the preparation of ruthenium nanoparticles. chemicalbook.com By reacting with "bare" ruthenium colloids, it forms ruthenium nanoparticles protected by ruthenium-nitrene π bonds, a process that effectively functionalizes the nanoparticle surface and allows for the tuning of its optical and electronic properties through intraparticle charge delocalization. researchgate.net This approach could be extended to other metallic or semiconductor nanoparticles, opening avenues for creating novel materials for catalysis, sensing, and nanoelectronics.
In the realm of biotechnology, this compound has been successfully employed in the synthesis of lipid-oligonucleotide conjugates (LONs). mdpi.com In a modified solid-phase phosphoramidite (B1245037) synthesis, it reacts with a phosphite (B83602) triester intermediate via a Staudinger reaction to introduce a lipophilic ((4-dodecylphenyl)sulfonyl)phosphoramidate group. mdpi.commdpi.com These LONs, which can carry one or more lipid groups, have the ability to self-assemble into nanoparticles in aqueous media and can enter cells without a carrier, a highly desirable trait for therapeutic applications. mdpi.com This suggests a significant translational potential for this compound in developing next-generation drug delivery systems, particularly for antisense and siRNA therapies. mdpi.com
| Application Area | Specific Use | Potential Impact | Reference |
|---|---|---|---|
| Advanced Materials | Surface functionalization of ruthenium nanoparticles via nitrene formation. | Creation of novel nanoparticles with tailored optical and electronic properties for catalysis and nanoelectronics. | chemicalbook.comresearchgate.net |
| Bio-Applications | Synthesis of lipid-oligonucleotide conjugates (LONs) for carrier-free cell entry. | Development of advanced drug delivery platforms for nucleic acid-based therapeutics (e.g., siRNA). | mdpi.commdpi.com |
Sustainable Synthesis Approaches and Process Intensification
A significant driver for the adoption of this compound is its improved safety profile compared to traditional reagents like tosyl azide and mesyl azide. orgsyn.org this compound exhibits no shock sensitivity at the highest test levels, whereas tosyl azide is known to be shock-sensitive and potentially explosive, posing a significant barrier to its use on an industrial scale. orgsyn.orgucc.ie This inherent safety is a key aspect of green chemistry and sustainable manufacturing.
Future research should focus on further enhancing the sustainability of processes involving this reagent. One promising avenue is the use of continuous flow chemistry. The generation of α-diazosulfoxides using this compound has been demonstrated in a continuous-flow system, which not only increases the safety profile but also leads to higher yields and shorter reaction times compared to batch processing. researchgate.netscielo.brucc.ie Expanding the scope of flow reactions with this compound to other classes of diazo compounds represents a key area for process intensification.
The synthesis of this compound itself can also be improved. The use of phase-transfer catalysis for its preparation from the corresponding sulfonyl chloride and sodium azide is an effective method that avoids solvent changes and simplifies isolation. orgsyn.org Exploring even greener reaction media, such as polyethylene (B3416737) glycols (PEGs), which have been shown to be effective for the synthesis of other sulfonyl azides, could further reduce the environmental footprint of its production. mobt3ath.com Developing recyclable, polymer-supported versions of this compound, akin to polystyrene-supported benzenesulfonyl azide, could also contribute to more sustainable synthetic protocols by simplifying purification and enabling reagent reuse. researchgate.netacs.org
Broader Academic and Industrial Relevance in Chemical Innovation
The broader relevance of this compound stems from its role as an enabling tool in both academic research and industrial process chemistry. In academia, it provides a reliable and safer method for accessing versatile diazo intermediates, which are central to a wide array of powerful transformations including cyclopropanations, C-H insertions, and Wolff rearrangements. chemicalbook.comorgsyn.orgsigmaaldrich.com Its use in the detrifluoroacetylative diazo-transfer strategy has broadened the scope of accessible α-diazo ketones for complex molecule synthesis. orgsyn.org
Industrially, the compound's primary value lies in its safety and the physical properties of its byproduct. The formation of an oily, non-crystalline dodecylsulfonamide facilitates the purification of target diazo compounds, a crucial advantage in large-scale production where ease of isolation and product purity are paramount. chemicalbook.com This feature, combined with its reduced explosion hazard, makes this compound a more attractive option for process development and scale-up in the pharmaceutical and fine chemical industries. ucc.ieacs.orgnih.gov While reagents like p-acetamidobenzenesulfonyl azide also offer safety advantages and easy byproduct removal, this compound has been noted as particularly effective for preparing crystalline diazo compounds. core.ac.ukorgsyn.org
| Diazo-Transfer Reagent | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|
| p-Toluenesulfonyl Azide (Tosyl Azide) | Well-established, reactive. | Shock-sensitive, explosive hazard; crystalline sulfonamide byproduct can complicate purification. | orgsyn.orgucc.ie |
| Methanesulfonyl Azide (Mesyl Azide) | Water-soluble sulfonamide byproduct is easily removed by extraction. | Poses safety hazards, restricting industrial use. | orgsyn.org |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Low cost, enhanced safety, sulfonamide byproduct removed by simple trituration/filtration. | May be less effective than other reagents in specific cases. | core.ac.ukorgsyn.orgorgsyn.org |
| This compound | Enhanced safety (not shock-sensitive); non-crystalline (oily) sulfonamide byproduct facilitates purification of crystalline products. | Higher molecular weight (lower atom economy) compared to smaller reagents. | chemicalbook.comcore.ac.ukorgsyn.org |
The continued exploration of this compound's reactivity, its application in new fields like materials science and bioconjugation, and the development of more sustainable processes will ensure its lasting impact on chemical innovation.
Q & A
Q. What are the standard synthetic methods for preparing dodecylbenzenesulfonyl azide (DBSA)?
DBSA is synthesized via nucleophilic substitution, where sodium azide (NaN₃) reacts with dodecylbenzenesulfonyl chloride in an aprotic solvent (e.g., acetone or THF) under reflux. The reaction is monitored by TLC, and the product is purified via solvent extraction (e.g., ethyl acetate/water) followed by column chromatography. Key characterization includes IR spectroscopy (azide stretch at ~2100 cm⁻¹, sulfonyl S=O stretches at 1350–1150 cm⁻¹) and mass spectrometry (m/z 351.5 for [M⁺]) .
Q. How is DBSA characterized spectroscopically to confirm its purity and structure?
- IR Spectroscopy : Azide (-N₃) absorption at ~2100 cm⁻¹ and sulfonyl (S=O) stretches at 1350–1150 cm⁻¹.
- ¹H NMR : Signals for aromatic protons (δ 7.5–8.0 ppm) and aliphatic chains (δ 1.0–1.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 351.5 (C₁₈H₂₉N₃O₂S) and fragmentation patterns consistent with sulfonyl azides.
- Elemental Analysis : Validates stoichiometry (e.g., C: 61.50%, H: 8.32%, N: 11.96%) .
Q. What safety protocols are critical when handling DBSA in laboratory settings?
DBSA is flammable (R10) and irritant (R36/37/38). Essential precautions include:
- Working in a fume hood with PPE (nitrile gloves, safety goggles).
- Storing in airtight containers at 2–8°C, away from ignition sources.
- Using inert solvents (e.g., hexane) to minimize decomposition. Emergency measures: Rinse eyes with water (S26) and use CO₂ fire extinguishers for fires .
Advanced Research Questions
Q. How does DBSA participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?
DBSA reacts with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in THF/water (1:1) at 50°C for 6–12 hours. The reaction forms 1,4-disubstituted triazoles, enabling site-specific labeling of biomolecules. Monitor via HPLC and purify via size-exclusion chromatography. Yield optimization requires stoichiometric Cu(I) (1–5 mol%) and inert atmospheres to prevent oxidation .
Q. What are the thermal decomposition pathways of DBSA, and how are they analyzed?
Heating DBSA above 130°C induces decomposition via nitrogen gas release, forming dodecylbenzenesulfonamide and sulfinic acid derivatives. Analyze via:
Q. How do solvent polarity and temperature influence DBSA’s reactivity in nucleophilic substitutions?
- Polar Aprotic Solvents (DMF, DMSO): Enhance electrophilicity of the sulfonyl group, accelerating reactions with amines (e.g., 2°C, 12 hours for 90% yield).
- Nonpolar Solvents (hexane): Limit solubility but reduce side reactions. Kinetic studies via in situ IR show higher conversion rates in DMF at 25°C versus hexane at 0°C. Optimize solvent dielectric constant (ε) for target nucleophiles .
Q. What strategies mitigate side reactions when using DBSA in multi-step syntheses?
- Protection Strategies : Shield azide groups with photolabile protecting groups (e.g., NBoc) during acidic/basic steps.
- Scavengers : Use molecular sieves to absorb moisture or thiourea to quench excess sulfonyl chloride.
- Sequential Addition : Introduce DBSA after thermally sensitive steps to avoid premature decomposition. Purity intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
